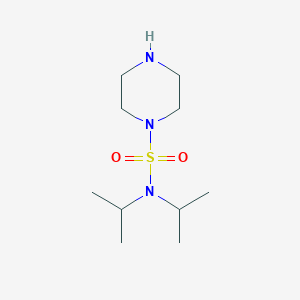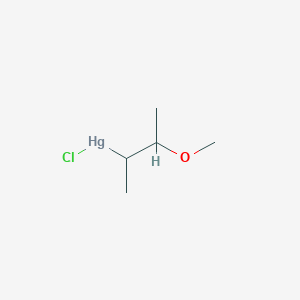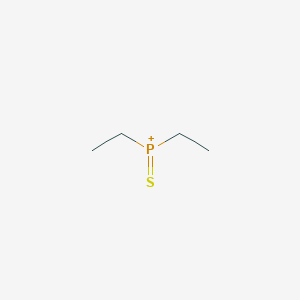![molecular formula C13H18N2O2S B14142620 1H-Pyrazole, 4,5-dihydro-3,5,5-trimethyl-1-[(4-methylphenyl)sulfonyl]- CAS No. 4035-16-9](/img/structure/B14142620.png)
1H-Pyrazole, 4,5-dihydro-3,5,5-trimethyl-1-[(4-methylphenyl)sulfonyl]-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1H-Pyrazole, 4,5-dihydro-3,5,5-trimethyl-1-[(4-methylphenyl)sulfonyl]- is a heterocyclic organic compound It is a derivative of pyrazole, characterized by the presence of a sulfonyl group attached to a 4-methylphenyl ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrazole, 4,5-dihydro-3,5,5-trimethyl-1-[(4-methylphenyl)sulfonyl]- typically involves the cyclocondensation of hydrazones with α-bromo ketones. This reaction is catalyzed by visible light, which enables an efficient tandem reaction to produce the desired pyrazole derivative . The reaction conditions often include the use of a solvent such as ethanol or methanol, and the reaction is carried out at room temperature to moderate temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as metal-free catalysis and solvent recycling, can make the industrial production more sustainable .
化学反应分析
Types of Reactions
1H-Pyrazole, 4,5-dihydro-3,5,5-trimethyl-1-[(4-methylphenyl)sulfonyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyrazole ring and the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines and thiols are employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted pyrazole derivatives depending on the reagents used.
科学研究应用
1H-Pyrazole, 4,5-dihydro-3,5,5-trimethyl-1-[(4-methylphenyl)sulfonyl]- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
作用机制
The mechanism of action of 1H-Pyrazole, 4,5-dihydro-3,5,5-trimethyl-1-[(4-methylphenyl)sulfonyl]- involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with enzyme active sites, leading to inhibition of enzyme activity. Additionally, the pyrazole ring can interact with nucleic acids and proteins, affecting their function and stability .
相似化合物的比较
Similar Compounds
1H-Pyrazole: A simpler pyrazole derivative without the sulfonyl group.
3,5,5-Trimethyl-2-pyrazoline: A related compound with similar structural features but lacking the sulfonyl group.
4,5-Dihydro-1H-pyrazole derivatives: Various derivatives with different substituents on the pyrazole ring.
Uniqueness
1H-Pyrazole, 4,5-dihydro-3,5,5-trimethyl-1-[(4-methylphenyl)sulfonyl]- is unique due to the presence of the sulfonyl group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for developing new pharmaceuticals and materials with specific properties.
属性
CAS 编号 |
4035-16-9 |
|---|---|
分子式 |
C13H18N2O2S |
分子量 |
266.36 g/mol |
IUPAC 名称 |
3,5,5-trimethyl-1-(4-methylphenyl)sulfonyl-4H-pyrazole |
InChI |
InChI=1S/C13H18N2O2S/c1-10-5-7-12(8-6-10)18(16,17)15-13(3,4)9-11(2)14-15/h5-8H,9H2,1-4H3 |
InChI 键 |
GLBADDXVGXPFSU-UHFFFAOYSA-N |
规范 SMILES |
CC1=NN(C(C1)(C)C)S(=O)(=O)C2=CC=C(C=C2)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[(3,4-Dimethoxyphenyl)(2-hydroxy-4,4-dimethyl-6-oxocyclohex-1-en-1-yl)methyl]-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B14142544.png)
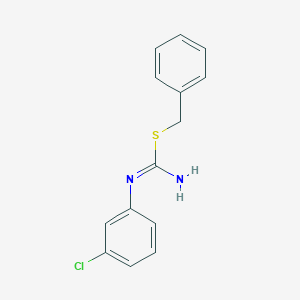
![2-nitro-5-{4-[(2-nitrophenyl)sulfonyl]piperazin-1-yl}-N-(1-phenylethyl)aniline](/img/structure/B14142548.png)
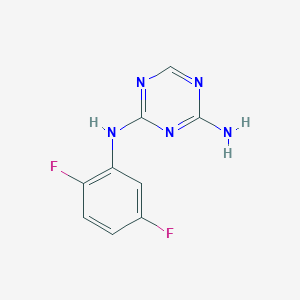
![1-[(Benzenesulfonyl)methyl]-4-(methanesulfonyl)-2-nitrobenzene](/img/structure/B14142561.png)
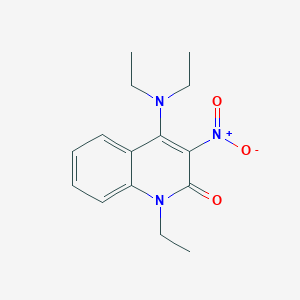
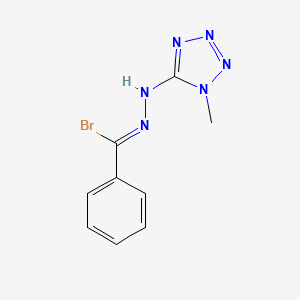
![2-(3,4-dimethylphenoxy)-N'-[(E)-(1-methyl-1H-pyrrol-2-yl)methylidene]acetohydrazide](/img/structure/B14142584.png)
![2-[(12,12-dimethyl-5-methylsulfanyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5-tetraen-3-yl)sulfanyl]-N-(furan-2-ylmethyl)acetamide](/img/structure/B14142590.png)
![2-{[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]methyl}-5-(diethylamino)phenol](/img/structure/B14142592.png)
